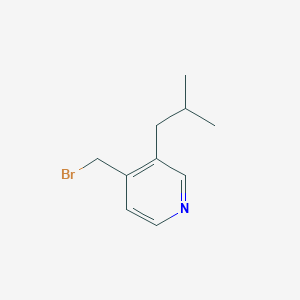

4-(Bromomethyl)-3-isobutylpyridine

描述

4-(Bromomethyl)-3-isobutylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an isobutyl group attached to the third position. The bromomethyl group makes this compound highly reactive, making it useful in various chemical reactions and applications.

属性

分子式 |

C10H14BrN |

|---|---|

分子量 |

228.13 g/mol |

IUPAC 名称 |

4-(bromomethyl)-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C10H14BrN/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6H2,1-2H3 |

InChI 键 |

INJGXQNZUQQZLE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1=C(C=CN=C1)CBr |

产品来源 |

United States |

准备方法

Preparation Methods of 4-(Bromomethyl)-3-isobutylpyridine

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the isobutyl group at the 3-position of the pyridine ring, followed by bromomethylation at the 4-position. The key challenge is to achieve selective substitution without affecting other positions on the ring or the side chain.

Starting Materials and Key Intermediates

- 3-Isobutylpyridine derivatives : The isobutyl group is introduced via alkylation or condensation reactions involving isobutyraldehyde or isobutyl-containing precursors.

- Bromomethylation reagents : Common reagents for bromomethylation include N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or acidic catalysts.

Reported Preparation Routes

Route via Pyridine-4-carboxaldehyde Derivatives

One approach involves the synthesis of 4-(hydroxymethyl)-3-isobutylpyridine intermediates, followed by conversion of the hydroxymethyl group to bromomethyl:

- Starting from 3-isobutylpyridine, selective formylation at the 4-position yields 4-formyl-3-isobutylpyridine.

- Reduction of the aldehyde to the corresponding alcohol (hydroxymethyl group) is achieved using sodium borohydride in methanol or ethanol.

- The hydroxymethyl group is then converted to bromomethyl by treatment with phosphorus tribromide (PBr3) or via bromination with NBS under controlled conditions.

This method benefits from mild reaction conditions and good regioselectivity.

Route via Direct Bromomethylation of 3-Isobutylpyridine

An alternative method involves direct bromomethylation of 3-isobutylpyridine:

- 3-Isobutylpyridine is reacted with formaldehyde and hydrobromic acid or NBS to introduce the bromomethyl group at the 4-position.

- This electrophilic substitution requires careful control of temperature and reagent stoichiometry to avoid poly-substitution or side reactions.

This route is more straightforward but may suffer from lower selectivity and yields.

Multi-step Synthesis from Pyridine Precursors

According to literature on related pyridine derivatives, a multi-step synthesis involving:

- Preparation of 3-isobutyl-substituted pyridine via condensation reactions (e.g., Hantzsch pyridine synthesis or alkylation of pyridine nitriles).

- Subsequent bromomethylation using mild oxidizing agents or radical bromination.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formylation of 3-isobutylpyridine | Vilsmeier-Haack reagent or POCl3/DMF | 70-80 | Selective for 4-position |

| Reduction of aldehyde to alcohol | Sodium borohydride in MeOH or EtOH | 85-90 | Mild conditions, high yield |

| Bromination of hydroxymethyl group | PBr3 or NBS in CCl4 or CH2Cl2, room temp | 60-75 | Requires careful control to avoid overbromination |

| Direct bromomethylation | Formaldehyde + HBr or NBS, acidic or radical conditions | 50-65 | Simpler but lower selectivity |

Characterization Data

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals corresponding to the pyridine ring protons, the isobutyl side chain methyl and methylene protons, and the bromomethyl methylene protons (around δ 4.5-5.0 ppm).

- ^13C NMR confirms the presence of bromomethyl carbon (around 30-40 ppm) and the isobutyl carbons.

-

- Molecular ion peaks consistent with the molecular formula C10H13BrN (molecular weight ~220 g/mol).

- Fragmentation patterns showing loss of bromine and side chain fragments.

-

- Characteristic C-H stretching vibrations of methyl and methylene groups.

- Absence of hydroxyl peaks confirms successful bromination.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Formylation → Reduction → Bromination | 3-isobutylpyridine → 4-formyl derivative → alcohol → bromide | High regioselectivity, good yields | Multi-step, requires careful control | 60-80 |

| Direct Bromomethylation | 3-isobutylpyridine + formaldehyde + HBr/NBS | Simpler, fewer steps | Lower selectivity, possible side products | 50-65 |

| Multi-step from pyridine nitriles | Hantzsch synthesis or alkylation → bromomethylation | Versatile, adaptable to scale | More complex, longer synthesis | 55-75 |

化学反应分析

Types of Reactions

4-(Bromomethyl)-3-isobutylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 3-isobutylpyridine.

Oxidation: Pyridine N-oxides are the major products.

Reduction: Methyl derivatives of 3-isobutylpyridine are formed.

科学研究应用

4-(Bromomethyl)-3-isobutylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用机制

The mechanism of action of 4-(Bromomethyl)-3-isobutylpyridine involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.

相似化合物的比较

Similar Compounds

4-(Chloromethyl)-3-isobutylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the lower reactivity of the chlorine atom compared to bromine.

4-(Methyl)-3-isobutylpyridine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

3-Isobutylpyridine: Lacks the bromomethyl group, resulting in significantly different reactivity and applications.

Uniqueness

4-(Bromomethyl)-3-isobutylpyridine is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry, enabling the formation of a wide range of derivatives and facilitating various chemical transformations.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-3-isobutylpyridine to maximize yield and purity?

- Methodological Approach :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for bromomethylation), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC) to minimize by-products like dehalogenated derivatives .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound. Confirm purity via HPLC (>95%) .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70°C ± 5°C | 85–90% |

| Solvent | Anhydrous DMF | Reduced side reactions |

| Reaction Time | 12–16 hours | 90% completion |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Approach :

- NMR Analysis : H NMR (CDCl₃) should show peaks for the bromomethyl group (δ 4.3–4.5 ppm, singlet) and isobutyl protons (δ 1.0–1.2 ppm, multiplet). C NMR confirms quaternary carbons adjacent to bromine (δ 30–35 ppm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 241.08 (M+H⁺) .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Methodological Approach :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation for ingestion .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for targeted drug design?

- Methodological Approach :

- Bromomethyl Reactivity : Leverage the bromomethyl group for nucleophilic substitution (e.g., with amines or thiols) while protecting the pyridine nitrogen with Boc groups to prevent side reactions .

- Cross-Coupling : Use Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) for aryl group introduction at the 4-position .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Approach :

- In Silico Docking : Screen derivatives against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina to predict binding affinities .

- In Vitro Assays : Test cytotoxicity (MTT assay on HEK-293 cells) and enzyme inhibition (IC₅₀ values via fluorescence assays) .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Approach :

- Kinetic Analysis : Perform calorimetry to identify exothermic phases requiring controlled cooling .

- By-Product Identification : Use LC-MS to detect impurities (e.g., debrominated products) and adjust stoichiometry (e.g., 1.2 eq. NBS) .

Q. What multi-step synthetic routes are viable for creating this compound derivatives with enhanced bioactivity?

- Methodological Approach :

- Step 1 : Isobutyl group introduction via Friedel-Crafts alkylation (AlCl₃ catalyst, 0°C) .

- Step 2 : Bromomethylation using NBS/azobisisobutyronitrile (AIBN) under UV light .

- Intermediate Characterization : Validate each step via H NMR and IR (C-Br stretch at 550–600 cm⁻¹) .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。